N-[3-(1H-imidazol-1-yl)propyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a complex organic compound that features both imidazole and coumarin moieties The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the coumarin structure is a benzopyrone derivative known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the coupling with the coumarin derivative.
Imidazole Derivative Synthesis: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Coumarin Derivative Synthesis: The coumarin structure can be synthesized via the Pechmann condensation, which involves the reaction of phenol with a β-keto ester in the presence of a strong acid catalyst.
Coupling Reaction: The final step involves the coupling of the imidazole and coumarin derivatives through an acylation reaction, typically using acetic anhydride or acetyl chloride as the acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide derivatives.
Reduction: The coumarin moiety can be reduced to form dihydrocoumarin derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Imidazole N-oxide derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the coumarin moiety can interact with various biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-imidazol-1-yl)propyl]-2-pyridinamine
- 1-(3-Aminopropyl)imidazole
- 2-Aminoimidazole
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is unique due to the presence of both imidazole and coumarin moieties, which confer a combination of chemical reactivity and biological activity not found in simpler compounds. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H23N3O5 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C24H23N3O5/c1-30-21-5-2-4-18-14-20(24(29)32-23(18)21)17-6-8-19(9-7-17)31-15-22(28)26-10-3-12-27-13-11-25-16-27/h2,4-9,11,13-14,16H,3,10,12,15H2,1H3,(H,26,28) |
InChI Key |
GBLIYYMUEOSZSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NCCCN4C=CN=C4 |
Origin of Product |
United States |
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